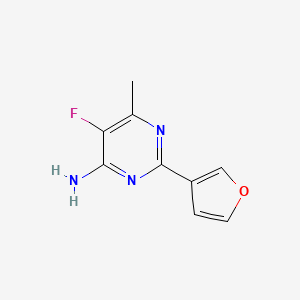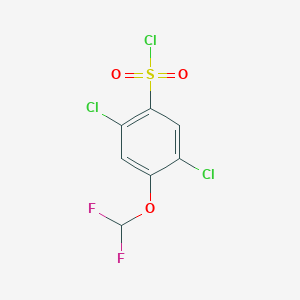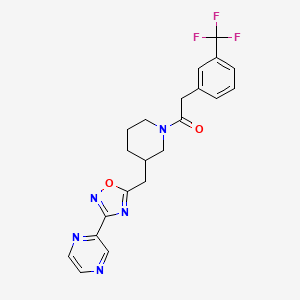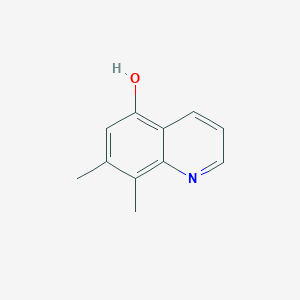
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, commonly known as FFA, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and immune cells. FFA has been extensively studied for its potential use as an anticancer and immunosuppressive agent.
Wirkmechanismus
FFA selectively inhibits 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for pyrimidine nucleotide synthesis. By inhibiting 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, FFA blocks the de novo pyrimidine biosynthesis pathway and induces apoptosis in cancer cells. FFA also inhibits the proliferation of T cells and B cells by blocking the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of these immune cells.
Biochemical and physiological effects:
FFA has been shown to induce apoptosis in cancer cells by blocking the de novo pyrimidine biosynthesis pathway. FFA has also been shown to inhibit the proliferation of T cells and B cells by blocking the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of these immune cells. FFA has been shown to have a low toxicity profile in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FFA is its selectivity for 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, which makes it a potent and specific inhibitor of the de novo pyrimidine biosynthesis pathway. FFA has also been shown to have a low toxicity profile in vitro and in vivo. One limitation of FFA is its poor solubility in aqueous solutions, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of FFA. One direction is the development of more potent and selective 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine inhibitors based on the structure of FFA. Another direction is the investigation of the potential use of FFA in combination with other anticancer and immunosuppressive agents. Finally, the potential use of FFA as a diagnostic tool for the detection of 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine overexpression in cancer cells should also be explored.
Synthesemethoden
FFA can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-(furan-3-yl)pyrimidine-4-carboxylic acid with methylamine and subsequent reduction with sodium borohydride. Another method involves the reaction of 5-fluoro-2-(furan-3-yl)pyrimidine-4-carboxylic acid with thionyl chloride and then with methylamine.
Wissenschaftliche Forschungsanwendungen
FFA has been studied extensively for its potential use as an anticancer and immunosuppressive agent. Studies have shown that FFA selectively inhibits 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine, thereby blocking the de novo pyrimidine biosynthesis pathway and inducing apoptosis in cancer cells. FFA has also been shown to inhibit the proliferation of T cells and B cells, making it a potential immunosuppressive agent for the treatment of autoimmune diseases and organ transplantation.
Eigenschaften
IUPAC Name |
5-fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-7(10)8(11)13-9(12-5)6-2-3-14-4-6/h2-4H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBUGSXTFSGIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=COC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide](/img/structure/B2854356.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2854358.png)
![Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2854360.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)


![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2854366.png)

